molecular formula Na2CrO4<br>CrNa2O4 B076753 Sodium chromate CAS No. 12680-48-7

Sodium chromate

Cat. No. B076753
CAS RN: 12680-48-7
M. Wt: 161.97 g/mol
InChI Key: PXLIDIMHPNPGMH-UHFFFAOYSA-N
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Patent
US05393503

Procedure details

Chromic acid and sodium bichromate or sodium chromate are made by roasting chromium-containing ore with soda ash (sodium carbonate) or sodium hydroxide to form sodium chromate. The roasted ore is quenched in water and the soluble sodium chromate dissolves in the water to form "yellow liquor." The sodium chromate is reacted with sulfuric acid or sodium bisulfate to produce sodium bichromate (the "bichromate process"). Upon evaporation, by-product sodium sulfate crystallizes and is filtered off. Because it is contaminated with about 200 to about 1600 ppm of hexavalent chromium, it can be sold only to low value markets such as the pulp and paper industry, and the chromium values in it are lost. Increasingly, environmental considerations limit the sale of sodium sulfate to a maximum chromium contamination of 1000 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cr:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].S(=O)(=O)(O)O.S(=O)(=O)(O)[O-].[Na+]>>[O-:2][Cr:1]([O:5][Cr:1]([O-:4])(=[O:3])=[O:2])(=[O:4])=[O:3].[Na+:6].[Na+:6].[O-:2][Cr:1]([O:5][Cr:1]([O-:4])(=[O:3])=[O:2])(=[O:4])=[O:3] |f:0.1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The roasted ore is quenched in water
DISSOLUTION
Type
DISSOLUTION
Details
the soluble sodium chromate dissolves in the water
CUSTOM
Type
CUSTOM
Details
to form "yellow liquor

Outcomes

Product
Name
Type
product
Smiles
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Type
product
Smiles
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05393503

Procedure details

Chromic acid and sodium bichromate or sodium chromate are made by roasting chromium-containing ore with soda ash (sodium carbonate) or sodium hydroxide to form sodium chromate. The roasted ore is quenched in water and the soluble sodium chromate dissolves in the water to form "yellow liquor." The sodium chromate is reacted with sulfuric acid or sodium bisulfate to produce sodium bichromate (the "bichromate process"). Upon evaporation, by-product sodium sulfate crystallizes and is filtered off. Because it is contaminated with about 200 to about 1600 ppm of hexavalent chromium, it can be sold only to low value markets such as the pulp and paper industry, and the chromium values in it are lost. Increasingly, environmental considerations limit the sale of sodium sulfate to a maximum chromium contamination of 1000 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cr:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].S(=O)(=O)(O)O.S(=O)(=O)(O)[O-].[Na+]>>[O-:2][Cr:1]([O:5][Cr:1]([O-:4])(=[O:3])=[O:2])(=[O:4])=[O:3].[Na+:6].[Na+:6].[O-:2][Cr:1]([O:5][Cr:1]([O-:4])(=[O:3])=[O:2])(=[O:4])=[O:3] |f:0.1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The roasted ore is quenched in water
DISSOLUTION
Type
DISSOLUTION
Details
the soluble sodium chromate dissolves in the water
CUSTOM
Type
CUSTOM
Details
to form "yellow liquor

Outcomes

Product
Name
Type
product
Smiles
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Type
product
Smiles
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.